molecular formula C25H24F3N5O5 B12402001 Axl/Mer/CSF1R-IN-1

Axl/Mer/CSF1R-IN-1

Cat. No.: B12402001
M. Wt: 531.5 g/mol
InChI Key: CECCRXOJUSBPSD-UHFFFAOYSA-N
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Description

Axl/Mer/CSF1R-IN-1 is a selective, potent small molecule inhibitor targeting Axl, Mer, and Colony Stimulating Factor 1 Receptor (CSF1R) kinases. These kinases play crucial roles in the tumor microenvironment by modulating immune responses and promoting tumorigenesis. The compound has shown significant potential as a cancer immunotherapeutic agent by targeting both immune and tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Axl/Mer/CSF1R-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of enzyme binding assays to ensure the selective inhibition of Axl, Mer, and CSF1R .

Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity of the final product. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques. The exact details of the industrial production process are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions: Axl/Mer/CSF1R-IN-1 undergoes various chemical reactions, including phosphorylation inhibition and kinase activity modulation. These reactions are crucial for its function as a kinase inhibitor .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific enzyme inhibitors. The reaction conditions are optimized to ensure selective inhibition of the target kinases .

Major Products Formed: The major products formed from the reactions involving this compound are the phosphorylated and non-phosphorylated forms of the target kinases. These products are essential for studying the compound’s mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of Axl/Mer/CSF1R-IN-1 involves the simultaneous inhibition of Axl, Mer, and CSF1R kinases. This inhibition leads to the remodeling of the tumor microenvironment towards immune stimulation. The compound increases the populations of M1 macrophages and CD8 T cells while decreasing M2 macrophages and myeloid-derived suppressor cells . It also enhances the expression of major histocompatibility complex class I and E-cadherin in tumor cells, promoting antitumor immunity .

Comparison with Similar Compounds

Axl/Mer/CSF1R-IN-1 is unique in its ability to simultaneously inhibit Axl, Mer, and CSF1R kinases, making it a potent and selective inhibitor with significant therapeutic potential. Similar compounds include Q702, which also targets Axl, Mer, and CSF1R kinases and has shown promising results in preclinical studies . Other related compounds include pexidartinib, which targets CSF1R and has been approved for the treatment of tenosynovial giant cell tumor .

Conclusion

This compound is a promising compound with significant potential in cancer immunotherapy. Its ability to simultaneously inhibit multiple kinases involved in the tumor microenvironment makes it a valuable tool for scientific research and therapeutic development.

Properties

Molecular Formula

C25H24F3N5O5

Molecular Weight

531.5 g/mol

IUPAC Name

N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-ethyl-5-methyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide

InChI

InChI=1S/C25H24F3N5O5/c1-5-33-14(2)23(37-13-25(26,27)28)22(32-33)24(34)31-21-7-6-15(12-30-21)38-18-8-9-29-17-11-20(36-4)19(35-3)10-16(17)18/h6-12H,5,13H2,1-4H3,(H,30,31,34)

InChI Key

CECCRXOJUSBPSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F)C

Origin of Product

United States

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